1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a fluoropyrrolidine carboxamide group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then subjected to nucleophilic substitution with 3-fluoropyrrolidine under controlled conditions to form the desired product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted pyrimidine derivatives
- Oxidized or reduced forms of the original compound
- Hydrolyzed products including carboxylic acids and amines
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and molecular interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The fluoropyrrolidine group enhances the compound’s binding affinity and specificity by forming additional interactions with the target .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine ring instead of a fluoropyrrolidine group.
Uniqueness: 1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide is unique due to the presence of both a bromopyrimidine and a fluoropyrrolidine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C9H10BrFN4O |
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Molecular Weight |
289.10 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H10BrFN4O/c10-6-3-13-8(14-4-6)15-2-1-9(11,5-15)7(12)16/h3-4H,1-2,5H2,(H2,12,16) |
InChI Key |
CRKQOUZJNIZDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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